molecular formula C11H10N2O3 B8286890 (5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid

(5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid

Cat. No. B8286890
M. Wt: 218.21 g/mol
InChI Key: YRWAXOORAGTCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic Acid

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(5-methyl-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c1-6-2-3-12-10-8(6)4-7(5-9(14)15)11(16)13-10/h2-4H,5H2,1H3,(H,14,15)(H,12,13,16)

InChI Key

YRWAXOORAGTCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)NC2=NC=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a precooled solution of N,N-diisopropylamine (6.2 mL, 0.044 mol) in diethyl ether (125 mL, dried over molecular seives) was added BuLi (2.5 M in hexanes) (17.8 mL, 0,044 mol) and the resulting solution was stirred at rt. for 15 minutes whereafter di-tert-butylsuccinate (5.35 g, 23 mmol) dissolved in diethyl ether (10 mL, dried over molecular seives) was slowly added. After 30 min at −78° C., 3-formyl-4-methyl-2-(pivaloylamino)-pyridine (4.65 g, 21.0 mmol) dissolved in THF (10 mL, LAB-SCAN C2520, dried over molecular seives) was slowly added, and stirring at this temperature was continued for 30 min. The solution was allowed to warm to rt. and poored into a solution of NH4Cl (sat., aqueous, 100 mL). The aqueous phase was extracted three times with diethylether (3×50 mL) and the organic extracts washed with water (50 mL) and brine (50 mL), dried over MgSO4 and evaporated in vacuo. The crude product was recrystallized from ethyl acetate/hexane to yield the diastereomeric mixture which was used as such after drying in vacuo. The diastereomeric mixture was dissolved in HCl (3M, aqueous, 50 mL) the solution was stirred under reflux for 3.5 h, cooled to rt. and washed with diethyl ether (2×50 mL), neutralised with K2CO3 and again washed with chloroform (3×50 mL). After precipitation upon cooling 1.39 g (37%) of the title compound was obtained (mp >250° C.). 1H NMR (D2O/NaOD): δ 8.25 (d, 4.9 Hz, 1H), 7.71 (s, 1H), 6.84 (d, 4.9 Hz, 1H), 2.36 (s, 2H), 1.05 (s, 3H). 13C NMR (D2O/NaOD): δ 180.30, 171.68, 155.44, 148.84, 146.04, 132.61, 127.08, 117.60, 116.21, 27.22, 16.98. FAB+ MS (m/z): 219.10 (M+H+, calc. for C11H10N2O3+H+ 219.0770).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
C11H10N2O3 H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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